molecular formula C18H16N2O6 B12702556 Einecs 259-222-3 CAS No. 54553-87-6

Einecs 259-222-3

Cat. No.: B12702556
CAS No.: 54553-87-6
M. Wt: 356.3 g/mol
InChI Key: XSUIFBBMMDAUOR-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Organic and Supramolecular Chemistry

The formation of this compound is a prime illustration of principles in supramolecular chemistry, where non-covalent interactions dictate the assembly of molecules into larger, well-defined structures. The primary interaction is an acid-base reaction, where the acidic protons of the carboxylic acid groups on trimellitic acid are transferred to the nitrogen atoms of the imidazoline (B1206853) ring. This proton transfer results in the formation of an imidazolium (B1220033) cation and a carboxylate anion.

These ionized components are then held together by strong ionic hydrogen bonds (N-H+···O−). researchgate.net The resulting salt is a supramolecular assembly. The study of such assemblies is crucial in crystal engineering, as the predictable nature of these hydrogen bonds allows for the design of crystalline solids with specific structures and properties. researchgate.netacs.org The geometry of the components—the trifunctional acid and the heterocyclic base—guides the formation of extended networks, such as layers or chains, in the solid state. acs.orgrsc.org

Historical Development of Related Imidazole (B134444) and Carboxylic Acid Derivatives

The history of the constituent parts of this compound is rich and dates back to the 19th century. Imidazole itself was first synthesized by Heinrich Debus in 1858 from glyoxal, formaldehyde, and ammonia (B1221849). wikipedia.orgwikidoc.orgmdpi.com Since their discovery, imidazole and its derivatives have become foundational in many areas of chemistry and biology. They are present in vital biological molecules like the amino acid histidine and have been incorporated into numerous pharmaceuticals, including antifungal agents and antihypertensive medications. wikipedia.orgmdpi.com The ability of the imidazole ring to coordinate with metals and act as both a hydrogen bond donor and acceptor has made it a versatile building block in medicinal and materials science. wikipedia.orgresearchgate.net

Polycarboxylic acids, such as trimellitic acid and its isomers, have also been central to the development of polymer and materials science. Their ability to form multiple strong hydrogen bonds has made them key components in the construction of robust supramolecular frameworks and coordination polymers. researchgate.net The systematic study of co-crystals and salts formed between imidazoles and various carboxylic acids has become a significant area of research, aiming to understand and control how molecules self-assemble. acs.orgrsc.org This research leverages the predictable hydrogen-bonding patterns to engineer materials with desired properties. acs.org

Scholarly Significance and Research Impetus for the Compound's Investigation

The investigation into compounds like Benzene-1,2,4-tricarboxylic acid with 4,5-dihydro-2-phenyl-1H-imidazole is driven by several scientific interests. A primary motivation is the fundamental study of non-covalent interactions and self-assembly, which is at the heart of crystal engineering. rsc.org By combining a polyfunctional acid with a specific base, researchers can explore how the competition and cooperation between different hydrogen-bonding sites influence the final crystal structure. acs.org

Furthermore, the resulting materials may possess unique properties valuable for various applications. The combination of aromatic rings and multiple functional groups suggests potential uses in materials science, where properties like thermal stability, optical behavior, or electrical conductivity are of interest. ontosight.ai The imidazole moiety is a known pharmacophore, and its incorporation into new structures is a common strategy in drug discovery. ontosight.aiontosight.ai While this specific compound is noted for its use as a chemical intermediate, the broader class of imidazole-carboxylate salts is explored for applications ranging from catalysis to the development of novel polymers and pharmaceuticals. ontosight.aieuropa.eu

Interactive Data Tables

Below are data tables detailing the properties of the constituent molecules and the resulting compound.

Table 1: Properties of Benzene-1,2,4-tricarboxylic acid

Property Value
Common Name Trimellitic acid
Molecular Formula C₉H₆O₆
Molar Mass 210.14 g/mol
Appearance White crystalline powder

Table 2: Properties of 4,5-Dihydro-2-phenyl-1H-imidazole

Property Value
Common Name 2-Phenyl-2-imidazoline (B1199978)
Molecular Formula C₉H₁₀N₂
Molar Mass 146.19 g/mol
Appearance Solid

Table 3: Properties of Benzene-1,2,4-tricarboxylic Acid, Cpd. with 4,5-Dihydro-2-phenyl-1H-imidazole (1:1)

Property Value
EINECS Number 259-222-3
CAS Number 54553-87-6
Molecular Formula C₁₈H₁₆N₂O₆
Molar Mass 356.33 g/mol

Properties

CAS No.

54553-87-6

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylic acid;2-phenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H10N2.C9H6O6/c1-2-4-8(5-3-1)9-10-6-7-11-9;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-5H,6-7H2,(H,10,11);1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

XSUIFBBMMDAUOR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=CC=C2.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Related CAS

54553-88-7

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Benzene-1,2,4-tricarboxylic Acid, Compound with 4,5-Dihydro-2-phenyl-1H-imidazole (1:1)

The formation of this 1:1 adduct is predicated on the synthesis of its two primary components: Benzene-1,2,4-tricarboxylic acid, commonly known as trimellitic acid, and 4,5-dihydro-2-phenyl-1H-imidazole, also referred to as 2-phenyl-2-imidazoline (B1199978).

Preparative Routes to Benzene-1,2,4-tricarboxylic Acid (Trimellitic Acid)

Trimellitic acid is a colorless solid and an isomer of benzenetricarboxylic acid. wikipedia.org The primary industrial production method involves the liquid-phase oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). wikipedia.orgiastate.edugoogle.com This process is typically carried out in an acetic acid solvent and utilizes a catalyst system composed of cobalt, manganese, and bromine. google.comgoogle.com

Table 1: Common Catalysts and Conditions for Trimellitic Acid Synthesis

Catalyst Component Role & Conditions
Cobalt, Manganese, Bromine Standard catalyst system for liquid-phase oxidation of pseudocumene in acetic acid. google.comgoogle.com
Titanium Added as a fourth component to the Co-Mn-Br system to increase selectivity and yield by reducing the formation of secondary products. google.comgoogleapis.com
Reaction Temperature Typically ranges from 140°C to 240°C. google.comgoogle.com

| Pressure | Generally maintained between 5 and 30 bars. google.com |

A notable advancement in this process is the introduction of titanium as an additional catalyst component, which has been shown to enhance selectivity and yield. google.comgoogleapis.com The reaction is generally conducted at temperatures between 140°C and 240°C and pressures ranging from 5 to 30 bars. google.comgoogle.com

Alternative and more sustainable routes are also being explored. One such method involves the synthesis from renewable resources like malic acid. iastate.edu This pathway utilizes acetoxy succinic anhydride (B1165640) as an equivalent to maleic anhydride, which undergoes a Diels-Alder reaction followed by dehydrogenation. iastate.edupatsnap.com

Synthetic Pathways for 4,5-Dihydro-2-phenyl-1H-imidazole (2-Phenyl-2-imidazoline)

2-Phenyl-2-imidazoline is a heterocyclic compound characterized by a five-membered imidazoline (B1206853) ring with a phenyl substituent. ontosight.ai Several synthetic methods are available for its preparation.

A common approach involves the condensation reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a derivative of a carboxylic acid. publish.csiro.auresearchgate.net For instance, the reaction of benzonitrile (B105546) with ethylenediamine at elevated temperatures (185°-190° C) in the presence of a catalyst like titanium diisopropoxybis(acetonate) yields 2-phenyl-2-imidazoline. prepchem.com Another method utilizes the reaction between N,N'-ethylenebisthiobenzamide and ethylenediamine in the presence of mercuric oxide. publish.csiro.aupublish.csiro.au More contemporary methods include palladium-catalyzed multicomponent synthesis from imines and acid chlorides. mdpi.com

Table 2: Selected Synthetic Routes for 2-Phenyl-2-imidazoline

Reactants Catalyst/Reagent Key Conditions Yield
Benzonitrile, Ethylenediamine Titanium diisopropoxybis(acetonate), Water 185°-200°C 87% prepchem.com
N,N'-ethylenebisthiobenzamide, Ethylenediamine Mercuric oxide - - publish.csiro.aupublish.csiro.au

Mechanistic Aspects of Adduct/Salt Formation

The formation of the 1:1 compound between trimellitic acid and 2-phenyl-2-imidazoline is a result of an acid-base reaction leading to a salt or adduct. The carboxylic acid groups of trimellitic acid act as proton donors, while the nitrogen atoms in the imidazoline ring act as proton acceptors. researchgate.netontosight.ai

Derivatization and Functionalization Strategies

The chemical structure of Einecs 259-222-3 offers two distinct moieties for further chemical modification: the benzenetricarboxylic acid part and the dihydro-2-phenyl-1H-imidazole part.

Chemical Modifications of the Benzenetricarboxylic Acid Moiety

The three carboxylic acid groups on the benzene (B151609) ring of trimellitic acid are the primary sites for derivatization.

Esterification: The carboxylic acid groups can be readily esterified by reacting with various alcohols in the presence of an acid catalyst. angenechemical.com This allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the compound's solubility and physical properties. For instance, reaction with methanol (B129727) in the presence of boron trifluoride can form the trimethyl ester. cdc.gov

Amide Formation: Reaction of the corresponding anhydride, trimellitic anhydride, with amines leads to the formation of amides. orientjchem.org This opens up possibilities for creating polymers or other complex molecules.

Anhydride and Acid Chloride Formation: Trimellitic acid can be converted to trimellitic anhydride by thermal dehydration. googleapis.compenpet.com The anhydride can then be reacted to form trimellitic anhydride chloride, a reactive intermediate for further synthesis.

Metal-Organic Frameworks (MOFs): Trimellitic acid is utilized as a carboxylate ligand in the synthesis of a variety of metal-organic frameworks, highlighting its utility in materials science. chemicalbook.com

Functionalization of the Dihydro-2-phenyl-1H-imidazole Moiety

The 2-phenyl-2-imidazoline portion of the compound also presents several avenues for chemical modification.

Substitution on the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. smolecule.com

N-Substitution: The secondary amine in the imidazoline ring can be a site for alkylation or acylation, leading to N-substituted derivatives. researchgate.net

Ring Modification: The dihydroimidazole (B8729859) ring can be subjected to reactions such as reduction to form more saturated derivatives or oxidation. smolecule.com Halogenated derivatives, such as 4,5-diiodo-2-phenyl-1H-imidazole, can be used as starting materials for cross-coupling reactions to introduce new substituents on the imidazoline ring. iucr.orgnih.gov

Complex Formation: The nitrogen atoms of the imidazoline ring can coordinate with metal ions to form a variety of coordination complexes. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s)
Benzene-1,2,4-tricarboxylic acid Trimellitic acid, 4-Carboxyphthalic acid wikipedia.org
4,5-Dihydro-2-phenyl-1H-imidazole 2-Phenyl-2-imidazoline, 2-Phenylimidazoline nih.gov
1,2,4-Trimethylbenzene Pseudocumene
Ethylenediamine
Benzonitrile
N,N'-ethylenebisthiobenzamide
Malic acid
Acetoxy succinic anhydride
Maleic anhydride
Trimellitic anhydride Anhydrotrimellitic acid penpet.com
Trimellitic anhydride chloride

Synthesis of Structural Analogues and Isomers

The indole (B1671886) nucleus is a prominent scaffold in a vast number of biologically active compounds. The functionalization of this core, particularly through the introduction of a carboxamide moiety, allows for extensive structural diversification to explore structure-activity relationships. The synthesis of structural analogues and isomers of indole carboxamides typically involves the modification of the indole core itself, the variation of substituents on the carboxamide nitrogen, or the alteration of the position of the carboxamide group on the indole ring.

Synthesis of Indole-2-Carboxamide Analogues

A primary route for the synthesis of indole-2-carboxamide analogues commences with a suitable indole-2-carboxylic acid precursor. The critical transformation is the coupling of the carboxylic acid with a diverse range of amines. This amidation is often facilitated by various coupling agents to activate the carboxyl group.

Common synthetic strategies include:

Activation with Carbonyldiimidazole (CDI): This method is straightforward and often results in high yields. The indole-2-carboxylic acid is treated with CDI, followed by the addition of an appropriate amine or hydrazine (B178648) hydrate. nih.gov

Use of Carbodiimide (B86325) Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP), are widely used to form the amide bond. nih.gov

Phosphonium-Based Coupling Agents: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also effective for synthesizing indole-2-carboxamide derivatives, particularly when dealing with challenging substrates. nih.gov

A study by Silvestri et al. in 2003 detailed the synthesis of various indole-2-carboxamide derivatives using arylsulfonyl chlorides and arylthiodisulfides to modify the indole nucleus prior to the amidation step, which was achieved using CDI and ammonia (B1221849) or hydrazine. nih.gov Another approach involves starting with ethyl indole-2-carboxylate, which can be converted to the corresponding carboxylic acid via saponification with a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) (EtOH). nih.gov

The synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives has been accomplished using water-soluble carbodiimide hydrochloride (WSC.HCl, equivalent to EDCI) as the coupling agent. nih.gov Further diversification can be achieved by varying the amine component. For instance, ethyl isonipecotate has been used as the amine reagent, with diisopropylethylamine (DIPEA) acting as a non-nucleophilic base in the coupling reaction. nih.gov

Table 1: Synthesis of 3-Alkyl-5-chloroindole-2-carboxamide Analogues acs.org

Compound R Group (at C3) Amine Component Coupling Agent Yield (%)
12a -CH₃ N,N-Dimethylethan-1-amine BOP 72
12b -CH₂CH₃ N,N-Dimethylethan-1-amine BOP 76
12d -CH₂CH₂CH₃ N,N-Dimethylethan-1-amine BOP 81

| 12f | -(CH₂)₅CH₃ | N,N-Dimethylethan-1-amine | BOP | 75 |

BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

Synthesis of Indole-5-Carboxamide Isomers and Analogues

The synthesis of indole-5-carboxamide isomers provides another avenue for structural diversity. The synthetic routes often begin with a different starting material, such as indole-5-carboxylic acid.

One area of research involves the oligomerization of indole derivatives. For example, the reaction of two molecules of indole-5-carboxylic acid with one molecule of a thiol like 1,2-ethanedithiol (B43112) in the presence of trifluoroacetic acid can yield complex adducts. nih.govmdpi.com This reaction also leads to the parallel formation of dimers and trimers of the indole derivative. nih.govmdpi.com

The synthesis of more complex heterocyclic systems incorporating the indole-5-carboxamide moiety has also been explored. For instance, indole-3-isoxazole-5-carboxamide derivatives have been synthesized. A typical route involves the initial formation of an isoxazole (B147169) ring attached to the indole C3 position, followed by amidation of a carboxylic acid group at the C5 position. The final amidation step can be carried out using EDC/HOBt with a suitable amine in the presence of triethylamine (B128534) (TEA), or by converting the carboxylic acid to an acyl chloride with oxalyl chloride followed by reaction with an amine. researchgate.net

Table 2: Selected Synthesized Indole-3-isoxazole-5-carboxamide Analogues researchgate.net

Starting Amine Coupling Conditions Product Structure Yield (%)
Butan-1-amine EDC, HOBt Indole-isoxazole-C(O)NH-(CH₂)₃CH₃ 72
Aniline Oxalyl Chloride, TEA Indole-isoxazole-C(O)NH-Ph Not specified

The specific indole-isoxazole core structure is maintained while varying the amide substituent.

In a study on the regioselective reaction of a mixture of indole and indole-5-carboxylic acid with 2-phenylethanethiol, the product 3-[2-(2-aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid was obtained. mdpi.com This intermediate, possessing a carboxylic acid at the 5-position, is primed for conversion into a variety of carboxamide analogues through standard amidation procedures.

Advanced Molecular Interactions and Supramolecular Assembly

Intermolecular Interactions in Benzene-1,2,4-tricarboxylic Acid, Compound with 4,5-Dihydro-2-phenyl-1H-imidazole (1:1)

The stability and structure of the compound are dictated by a hierarchy of intermolecular forces, with hydrogen bonding playing the primary role, complemented by π-π stacking and other weaker non-covalent interactions.

The most significant interaction driving the formation of the compound is the hydrogen bond between the carboxylic acid groups of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and the nitrogen atoms of 4,5-dihydro-2-phenyl-1H-imidazole. Given the acidic nature of the carboxylic acid and the basic nature of the imidazole (B134444) derivative, proton transfer is highly likely, resulting in the formation of an imidazolium (B1220033) carboxylate salt. This leads to strong, charge-assisted hydrogen bonds.

The primary hydrogen bond is expected to be a strong N⁺-H···O⁻ interaction between the protonated imidazole ring and the deprotonated carboxylate group. researchgate.net In similar imidazolium carboxylate systems, these hydrogen bonds are the cornerstone of the supramolecular assembly. lsu.edu The trimellitic acid molecule offers three carboxylic acid groups, while the imidazole derivative has two potential nitrogen acceptor/donor sites, allowing for the formation of extensive and robust hydrogen-bonded networks.

These primary interactions are often supported by a variety of other hydrogen bonds, including O-H···O interactions between carboxylic acid/carboxylate groups and C-H···O interactions, where activated C-H bonds on the imidazole or phenyl rings act as donors to the carboxylate oxygen atoms. researchgate.netresearchgate.net These C-H···O bonds, although weaker, are crucial in defining the three-dimensional packing of the molecules. researchgate.net

The following table provides typical hydrogen bond distances observed in related imidazolium carboxylate crystal structures, which can be considered representative of the interactions expected in Einecs 259-222-3.

Hydrogen Bond TypeDonorAcceptorTypical D···A Distance (Å)Reference
Charge-Assisted N⁺-HO⁻ (Carboxylate)2.6 - 2.8 lsu.edupsu.edu
Neutral O-H (Carboxylic Acid)N (Imidazole)2.5 - 2.7 researchgate.net
Carboxylic Acid Dimer O-HO=C (Carboxylic Acid)2.6 - 2.7 psu.edu
Weak C-H···O C-H (Aromatic/Imidazolium)O (Carboxylate)3.0 - 3.5 researchgate.net

Table 1: Representative Hydrogen Bond Geometries in Imidazole-Carboxylic Acid Systems. The distances (D···A) represent the length between the donor and acceptor heavy atoms.

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) or, more frequently, parallel-displaced (slipped). nih.gov In the case of the title compound, interactions can occur between the phenyl rings of adjacent imidazole derivatives, between the benzene (B151609) rings of adjacent trimellitic acid molecules, or between the phenyl and benzene rings of the two different components. The electronic nature of the rings, with the trimellitic acid ring being relatively electron-poor due to the electron-withdrawing carboxylic acid groups, and the phenyl ring being electron-rich, could favor a donor-acceptor type π-π interaction.

Studies on imidazole-based structures have shown that π-π stacking can lead to the formation of dimers or extended columnar arrays. nih.gov The inter-planar distances for such interactions are typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

Interaction TypeParticipating RingsTypical Centroid-to-Centroid Distance (Å)Typical Interplanar Angle (°)Reference
Phenyl-Phenyl Phenyl ↔ Phenyl3.6 - 3.9< 20 nih.gov
Imidazole-Phenyl Imidazole ↔ Phenyl3.5 - 3.8< 20 iucr.org
Benzene-Benzene Benzene ↔ Benzene3.4 - 3.8< 20 nih.gov

Table 2: Typical Geometrical Parameters for π-π Stacking Interactions in Aromatic Systems. These values are illustrative of what can be expected for the title compound.

Beyond the dominant hydrogen bonding and π-π stacking, other weaker non-covalent forces contribute to the cohesion of the crystal lattice. These include:

Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density and are significant in ensuring efficient space-filling in the crystal. wikipedia.org

Dipole-Dipole Interactions: The individual molecules have permanent dipoles due to the polar C=O, C-O, and C-N bonds. The alignment of these dipoles in the crystal can lead to net attractive interactions. wikipedia.org

C-H···π Interactions: The hydrogen atoms of the aliphatic part of the 4,5-dihydro-1H-imidazole ring can interact with the electron-rich π-systems of the aromatic rings, further stabilizing the crystal packing. researchgate.net

The interplay of these varied interactions results in a complex and highly organized three-dimensional structure. rsc.org

Supramolecular Chemistry and Crystal Engineering

The study of how molecules like trimellitic acid and 4,5-dihydro-2-phenyl-1H-imidazole assemble into ordered solid-state structures falls under the purview of supramolecular chemistry and crystal engineering.

The formation of the 1:1 compound is a self-assembly process, where the molecules spontaneously organize into a thermodynamically stable structure. This process is guided by the recognition information encoded in the size, shape, and functional groups of the constituent molecules. The primary drivers of this assembly are the robust and directional hydrogen bonds, which form predictable patterns known as supramolecular synthons. researchgate.net

In the context of carboxylic acids and imidazoles, the most common synthons are the charge-assisted N⁺-H···O⁻ interaction in salts or the neutral O-H···N interaction in cocrystals. psu.eduresearchgate.net The trifunctional nature of trimellitic acid and the difunctional nature of the imidazole derivative allow for the creation of extended networks, such as 1D chains, 2D layers, or complex 3D frameworks. psu.edu The final architecture is a result of the competition and cooperation between these various synthons. qust.edu.cn

The interaction between a carboxylic acid and a basic nitrogen-containing heterocycle can result in either a cocrystal (where both components remain neutral) or a salt (involving proton transfer). The outcome is generally predicted by the difference in the pKa values (ΔpKa) of the acid and the base. A large ΔpKa typically favors salt formation. Given the acidity of trimellitic acid and the basicity of the imidazole derivative, the formation of a salt is the most probable outcome for this compound. researchgate.net

These crystalline solids are typically characterized using a suite of analytical techniques:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms and the nature of the intermolecular interactions.

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and confirm the homogeneity of the bulk material. nih.gov

Infrared (IR) Spectroscopy: Can provide evidence for hydrogen bonding and proton transfer through shifts in the vibrational frequencies of the C=O, O-H, and N-H groups.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound. nih.gov

The rational design of such multicomponent crystals is a key goal of crystal engineering, aiming to create materials with tailored physical and chemical properties. xtalpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Benzene-1,2,4-tricarboxylic acid is a well-established ligand for the synthesis of a diverse range of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com Its utility stems from the presence of three carboxylate groups, which can coordinate to metal ions in various modes, leading to the formation of multidimensional networks with intricate topologies. tandfonline.com

The unsymmetrical nature of the carboxylate group substitution on the benzene ring (1,2,4- positions) can lead to the formation of unprecedented structures with novel topological features, as the coordination sites have differing donor capabilities. tandfonline.com This contrasts with more symmetrical ligands and allows for a greater degree of control and complexity in the resulting framework.

Research has demonstrated the use of Benzene-1,2,4-tricarboxylic acid in the construction of MOFs with various metal ions, including but not limited to chromium, cobalt, manganese, and lead. tandfonline.comnih.govrsc.org For instance, chromium-based MOFs, such as Cr-BTC (BTC = benzene-1,2,4-tricarboxylic acid), have been synthesized and characterized for their potential applications in sensing. nih.gov The solvothermal synthesis of Cr-BTC involves the reaction of a chromium salt with the tricarboxylic acid ligand in a mixed solvent system. nih.gov

Similarly, coordination polymers of cobalt and manganese have been successfully synthesized using this ligand, often in conjunction with other N-containing chelating ligands. tandfonline.com The introduction of a secondary ligand, such as 1,10-phenanthroline, can further modify the resulting structure and its properties. tandfonline.com Hydrothermal in-situ reactions have also been employed to create novel coordination polymers where Benzene-1,2,4-tricarboxylic acid is transformed into a different ligand species during the synthesis. rsc.orgrsc.orgacs.org

While direct integration of the entire this compound compound into MOFs is not prominently documented, the individual components suggest a clear pathway. The Benzene-1,2,4-tricarboxylic acid would act as the primary linker, forming the framework's backbone with metal centers. The 4,5-dihydro-2-phenyl-1H-imidazole component could be incorporated in several ways: as a guest molecule within the pores of the MOF, as a modulator during synthesis to control crystal growth and morphology, or potentially as a co-ligand if it coordinates to the metal centers. The basic nature of the imidazole ring can also play a catalytic role in certain reactions. gdch.de For example, palladium complexes with 4,5-dihydro-2-phenyl-1H-imidazole have been synthesized and studied, highlighting its capability to coordinate with transition metals. researchgate.netresearchgate.net

Table 1: Examples of MOFs and Coordination Polymers with Benzene-1,2,4-tricarboxylic Acid

Framework/Polymer NameMetal IonOther LigandsSynthesis MethodReference
Cr-BTCChromium (Cr³⁺)NoneSolvothermal nih.gov
[Mn₃(C₉H₃O₆)₂(C₁₂H₈N₂)₂(H₂O)₂]nManganese (Mn²⁺)1,10-phenanthrolineHydrothermal tandfonline.com
[Pb(CPTH)(phen)]Lead (Pb²⁺)1,10-phenanthrolineHydrothermal (in situ ligand formation) rsc.org
[Co(μ₃-Hbcbh)(bpy)]nCobalt (Co²⁺)2,2'-dipyridylHydrothermal (in situ ligand formation) acs.orgacs.org
HKUST-1Copper (Cu²⁺)NoneSolvothermal rsc.org

Mechanisms of Molecular Recognition and Host-Guest Chemistry

The porous nature of MOFs and some coordination polymers constructed from Benzene-1,2,4-tricarboxylic acid allows them to act as hosts for various guest molecules, leading to applications in molecular recognition, separation, and catalysis. tandfonline.comrsc.org The specific interactions between the host framework and the guest molecules are governed by a combination of factors including size and shape complementarity, as well as non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.

A notable example is the host-guest system TCNQ@HKUST-1, where HKUST-1 is a copper-based MOF synthesized from a related tricarboxylic acid ligand. rsc.org The infiltration of the guest molecule, 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), into the pores of the framework resulted in a significant increase in electrical conductivity, demonstrating a charge-transfer phenomenon between the host and guest. rsc.org This highlights how the electronic properties of a MOF can be tuned through host-guest chemistry.

The functional groups of the ligands lining the pores of the MOF play a crucial role in molecular recognition. The uncoordinated carboxylic acid groups or other functional groups on the Benzene-1,2,4-tricarboxylic acid ligand can provide specific binding sites for guest molecules. For instance, the carboxylate groups can act as hydrogen bond donors or acceptors.

Furthermore, Benzene-1,2,4-tricarboxylic acid itself has been studied in the context of molecular recognition in biological systems. It has been used as a scaffold for designing antagonists for P2X₃ receptors, where the three carboxylate groups are positioned to interact with specific binding sites on the protein. nih.gov This demonstrates the inherent capability of this molecule to participate in specific molecular recognition events.

The 4,5-dihydro-2-phenyl-1H-imidazole component of this compound can also participate in molecular recognition. The imidazole ring can form hydrogen bonds, and the phenyl group can engage in π-π stacking interactions with aromatic guest molecules. The combination of the acidic tricarboxylic acid and the basic imidazole derivative within the salt structure of this compound suggests the potential for forming complex supramolecular assemblies through acid-base interactions and hydrogen bonding, which could be exploited in host-guest systems.

Mechanistic Studies in Non Biological Systems and Chemical Processes

Reaction Mechanisms of the Compound in Organic Syntheses

The primary role of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol in chemical formulations is not as a reactive intermediate or a core reagent in organic syntheses, but rather as a stabilizing additive. chemicalbook.comnih.gov Its synthesis involves key steps such as the formation of a benzotriazole (B28993) core from starting materials like o-phenylenediamine (B120857) and sodium nitrite, followed by the attachment of the functionalized phenol (B47542) group. brsmeas.org

In application, the compound is physically incorporated into polymer matrices or coatings, typically at concentrations of 0.1% to 1.0% by weight. wikipedia.org Its function is protective and based on photophysical processes rather than participation in chemical transformations of the host material. Therefore, specific reaction mechanisms in organic syntheses where it acts as a key reactant are not a feature of its documented use.

Catalytic Activities and Underlying Mechanisms

Scientific literature does not describe 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol as a catalyst in either homogeneous or heterogeneous systems. Its chemical structure and intended function as a highly stable UV absorber are not conducive to catalytic activity. Instead, it is sometimes the subject of catalytic degradation studies aimed at its environmental remediation. researchgate.net

There is no significant evidence in the reviewed literature to suggest that 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol is employed as a homogeneous catalyst. Homogeneous catalysis requires the catalyst to participate in a reaction cycle, a role for which this compound is not designed.

Similarly, there are no documented applications of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol as a heterogeneous catalyst. Its function is confined to being an additive within materials rather than providing a reactive surface for other molecules. europa.eu

Photochemical and Photophysical Transformation Mechanisms

The remarkable efficacy of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol as a UV stabilizer stems from its unique photochemical and photophysical properties. The core mechanism is an ultrafast and efficient cycle of energy dissipation known as Excited-State Intramolecular Proton Transfer (ESIPT). pops.int

The process unfolds as follows:

UV Absorption: The molecule, existing in its ground state (enol form), absorbs a high-energy UV photon (typically in the 300-400 nm range), which promotes it to an excited electronic state (S1). chemicalbook.comlookchem.com

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic hydroxyl group increases dramatically. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to a nitrogen atom on the adjacent benzotriazole ring. This creates an excited-state keto-type tautomer (a zwitterionic species).

Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative pathways, primarily via vibrational relaxation (internal conversion). This step dissipates the absorbed UV energy as harmless thermal energy (heat).

Reverse Proton Transfer: Once in its ground state, the keto form undergoes a reverse proton transfer, rapidly reverting to the original, stable enol form.

This entire cycle is completed within picoseconds, allowing a single molecule to absorb and dissipate thousands of UV photons without undergoing significant chemical degradation. pops.int This reversible, non-destructive process is what imparts exceptional photostability to the materials it protects. pops.int

PropertyValue / DescriptionReference
Mechanism Excited-State Intramolecular Proton Transfer (ESIPT) pops.int
UV Absorption Max (λmax) ~345 nm made-in-china.com
Function Dissipates UV energy as heat pops.int
Process Reversible and non-destructive pops.intpops.int

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol and related phenolic benzotriazoles has been investigated using techniques like cyclic voltammetry (CV). These studies reveal the mechanisms of its oxidation.

In aprotic solvents such as acetonitrile (B52724), phenolic benzotriazoles undergo a chemically irreversible oxidation process. researchgate.net The cyclic voltammogram typically shows an anodic (oxidation) peak at a relatively high potential, but lacks a corresponding cathodic (reduction) peak on the reverse scan. This indicates that the oxidized species is highly reactive and undergoes rapid subsequent chemical reactions. researchgate.netresearchgate.net

The proposed redox mechanism involves the following steps:

One-Electron Oxidation: The phenolic hydroxyl group undergoes a one-electron oxidation at the electrode surface to form a phenoxyl radical. researchgate.net

Chemical Reaction: This newly formed phenoxyl radical is unstable and can undergo further reactions, such as dimerization, where two radicals combine. researchgate.net

Studies on similar phenolic benzotriazoles (like UV-234 and UV-327) in acetonitrile show oxidation potentials around +1.0 V versus a ferrocene/ferrocenium (Fc/Fc+) reference electrode. researchgate.net In more basic conditions, where the phenol is deprotonated to a phenolate (B1203915) anion, the oxidation potential is significantly lower (e.g., ~ -0.2 V vs. Fc/Fc+), as the negatively charged species is much easier to oxidize. researchgate.net However, the resulting phenoxyl radical still decomposes rapidly. researchgate.net

Electrochemical Properties of Related Phenolic Benzotriazoles
Compound ClassSolventConditionOxidation Potential (Ep,a) vs. Fc/Fc+MechanismReference
Phenolic BenzotriazolesAcetonitrile (CH3CN)Neutral~ +1.0 VIrreversible one-electron oxidation to a phenoxyl radical researchgate.net
Phenolic BenzotriazolesAcetonitrile (CH3CN)Basic (as phenolate)~ -0.2 VOne-electron oxidation to a rapidly decomposing phenoxyl radical researchgate.net

Applications in Advanced Materials Science and Chemical Research

Utilization in Polymer Chemistry and Composite Material Development

2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl, often abbreviated as TFDB or TFMB, is a key monomer in the synthesis of advanced polyimides and polyamides. The incorporation of the trifluoromethyl (-CF3) groups and the biphenyl (B1667301) linkage into the polymer backbone significantly influences the final properties of the material.

The presence of bulky and electron-withdrawing -CF3 groups disrupts the close packing of polymer chains. This interruption of intermolecular charge transfer complexes leads to several desirable properties in the resulting polyimides, including:

Enhanced Solubility: The reduced chain-chain interactions make these polyimides soluble in a wider range of organic solvents, which is a significant advantage for processing and fabrication of films and coatings.

Optical Transparency: The disruption of charge transfer complexes minimizes color formation, resulting in colorless or nearly colorless polyimide films with high optical transparency in the visible light spectrum.

Low Dielectric Constant: The fluorine content contributes to a lower dielectric constant, making these materials suitable for applications in microelectronics as insulating layers.

High Thermal Stability: The inherent rigidity of the biphenyl unit and the strong C-F bonds contribute to excellent thermal and thermo-oxidative stability, with high glass transition temperatures.

These properties make TFDB-based polyimides highly suitable for creating advanced composite materials. When used as a matrix resin with reinforcing fibers (such as carbon or glass fibers), they can produce composites with a combination of low weight, high strength, and excellent thermal resistance, which are sought after in the aerospace and electronics industries.

Table 1: Properties of Polyimides Derived from 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl

PropertyTypical Value RangeSignificance in Advanced Materials
Glass Transition Temperature (Tg)300 - 400 °CHigh thermal stability for demanding applications.
Dielectric Constant (1 MHz)2.5 - 3.5Suitable for high-frequency microelectronic components.
Optical Transmittance (@ 500 nm)> 85%Essential for optical and display applications.
SolubilitySoluble in various organic solventsFacilitates processing and fabrication of thin films.

Role in Functional Coatings and Thin Films

The unique optical and dielectric properties of polyimides synthesized from 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl make them excellent candidates for functional coatings and thin films. Their high optical transparency allows for their use in applications where light transmission is critical, such as protective coatings for optical components or as substrates for flexible displays.

The low dielectric constant and high thermal stability of these polyimide films are particularly advantageous in the microelectronics industry. They can be used as insulating layers in integrated circuits and other electronic components, helping to reduce signal delay and cross-talk, especially in high-frequency applications. Furthermore, their good solubility allows for the fabrication of thin, uniform films via spin-coating or solution casting techniques, which are standard in semiconductor manufacturing.

The chemical resistance and mechanical toughness of these fluorinated polyimides also contribute to their utility as protective coatings, shielding sensitive electronic or optical components from harsh environments.

Application as a Model System for Intermolecular Studies

The molecular structure of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl offers a valuable platform for fundamental studies of intermolecular interactions. The presence of both hydrogen bond donors (the amine groups) and weak hydrogen bond acceptors (the fluorine atoms of the trifluoromethyl groups) within a rigid biphenyl framework allows for the investigation of various non-covalent interactions that govern the packing of molecules in the solid state.

Computational and crystallographic studies on fluorinated organic molecules have highlighted the significance of C-H···F interactions in directing crystal packing. The trifluoromethyl groups in TFDB provide multiple sites for such weak hydrogen bonds. Understanding the nature and strength of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties. The interplay of these weak interactions with stronger N-H···N hydrogen bonds and π-π stacking interactions of the biphenyl rings makes TFDB and its derivatives interesting model systems for computational chemists and crystallographers studying supramolecular chemistry.

Potential in Sensor Technologies and Chemosensors

The unique properties of polyimides derived from 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl suggest their potential for use in sensor technologies. The high thermal stability of these materials allows for the fabrication of sensors that can operate in harsh environments.

One area of potential is in gas sensing. The permeability and selectivity of polyimide membranes to different gases can be tailored by modifying the polymer structure. The introduction of TFDB into the polyimide backbone can alter the free volume of the polymer matrix, thereby influencing its gas transport properties. This could be exploited to create membranes for gas separation or as the active layer in a chemiresistive gas sensor.

Furthermore, the inherent fluorescence of some aromatic polyimides can be utilized in chemosensors. The fluorescence of a polyimide film can be quenched or enhanced upon interaction with specific analytes. While research in this area is ongoing, the high optical transparency and processability of TFDB-based polyimides make them an attractive platform for developing novel optical sensors. For instance, their high transparency would minimize background signal and interference in fluorescence-based detection.

Strategic Intermediate in Complex Chemical Synthesis

Primarily, 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl serves as a strategic intermediate in the synthesis of complex macromolecules. Its role as a diamine monomer is crucial in polycondensation reactions with various dianhydrides to produce a wide array of polyimides with tailored properties. By carefully selecting the dianhydride co-monomer, chemists can fine-tune the characteristics of the resulting polymer, such as its flexibility, thermal expansion coefficient, and optical properties.

The synthesis of TFDB itself is a multi-step process, highlighting its status as a specialty chemical intermediate. Its availability allows polymer chemists to introduce the unique combination of a fluorinated substituent and a rigid biphenyl unit into polymer chains, which is key to achieving the high-performance characteristics required in many advanced technology sectors. The ability to systematically modify the properties of polyimides by incorporating TFDB makes it a strategic component in the design and synthesis of new functional materials.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for confirming the molecular structure of Einecs 259-222-3 by probing the interactions of its molecules with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. utdallas.edu For this compound, both ¹H and ¹³C NMR would be utilized.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the trimellitic acid and the phenylimidazoline moieties, as well as signals for the aliphatic protons of the imidazoline (B1206853) ring. The chemical shifts and coupling constants of these protons provide detailed information about their chemical environment and connectivity. For instance, the protons on the benzene (B151609) ring of the trimellitic acid would appear in the aromatic region (typically δ 7-8.5 ppm), with their splitting patterns revealing their substitution pattern. The phenyl group protons would also resonate in this region, while the CH₂ groups of the dihydroimidazole (B8729859) ring would appear further upfield.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. This would include the carboxylic acid carbons, the aromatic carbons, and the aliphatic carbons of the imidazoline ring.

While specific experimental data for this compound is not publicly available, predicted spectra can be generated based on the known structures of its components.

Table 1: Predicted ¹H NMR Chemical Shifts for the Components of this compound (Note: These are estimated values and may differ from experimental data.)

Functional Group Predicted Chemical Shift (ppm)
Carboxylic Acid (COOH) 10.0 - 13.0
Aromatic C-H (Trimellitic Acid) 7.5 - 8.5
Aromatic C-H (Phenyl group) 7.2 - 7.6
Imidazoline N-H Variable

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. broadinstitute.org For this compound, techniques like Electrospray Ionization (ESI) would be suitable to generate gas-phase ions of the intact salt or its constituent components. researchgate.net

The mass spectrum would be expected to show a peak corresponding to the molecular ion of the compound (C₁₈H₁₆N₂O₆). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Fragmentation analysis (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation. nih.gov The resulting fragment ions would provide structural information. Expected fragmentation patterns would include the loss of water, carbon dioxide from the carboxylic acid groups, and cleavage of the imidazoline ring. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₈H₁₆N₂O₆
Molecular Weight 368.33 g/mol

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. utdallas.edu It is particularly useful for identifying the presence of specific functional groups. rsc.orgspecac.com

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present:

O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H groups.

N-H Stretching: Bands in the 3100-3500 cm⁻¹ region would indicate the N-H bonds of the imidazoline salt.

C=O Stretching: Strong absorption peaks around 1700 cm⁻¹ would correspond to the carbonyl groups of the carboxylic acids.

C=N Stretching: A peak in the 1600-1650 cm⁻¹ region would be indicative of the imidazoline C=N bond.

Aromatic C=C Stretching: Multiple sharp bands would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Absorptions in the 1200-1300 cm⁻¹ range would be due to the C-O bonds of the carboxylic acids.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch ~1700 (strong)
Imidazoline Salt N-H Stretch 3100 - 3500
Imidazoline C=N Stretch 1600 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. lcms.cz This technique is particularly sensitive to conjugated systems.

The UV-Vis spectrum of this compound would be dominated by the absorption of the aromatic rings. Both the benzene-tricarboxylic acid and the phenyl-substituted imidazoline components contain chromophores that absorb in the UV region. The spectrum would likely show strong absorption bands below 300 nm, corresponding to π→π* transitions within the aromatic systems. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, purification, and quantification of non-volatile compounds like this compound. torontech.com A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). oiv.int

Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. For more selective and sensitive detection, an HPLC system can be coupled to a mass spectrometer (LC-MS). utdallas.edu This allows for the simultaneous separation and mass analysis of the compound, providing a high degree of confidence in its identification and quantification. A Diode Array Detector (DAD) can also be used to acquire full UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. measurlabs.com

Table 4: Typical HPLC Parameters for the Analysis of Aromatic Carboxylic Acids and Related Compounds

Parameter Typical Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at ~254 nm or Mass Spectrometry

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, direct GC analysis can be challenging due to the low volatility and polar nature of its components, particularly Benzene-1,2,4-tricarboxylic acid. To overcome this, derivatization is a common and necessary step to increase the volatility of the analytes.

Research Findings:

For the Benzene-1,2,4-tricarboxylic acid (trimellitic acid) component, derivatization to its methyl esters is a well-established method. oup.com Treatment with reagents like diazomethane (B1218177) or boron trifluoride in methanol converts the carboxylic acid groups into their corresponding methyl esters, making the molecule amenable to GC analysis. oup.comcdc.govnih.gov This allows for the separation and quantification of trimellitic acid from its anhydride (B1165640) or other impurities. oup.comnih.gov Gas chromatography coupled with a flame ionization detector (GC-FID) is often employed for quantification, offering a wide linear range and good sensitivity. oup.comnih.govresearchgate.net The typical retention times for the methylated derivatives of trimellitic anhydride and trimellitic acid on a 5% SP-2100 column are approximately 4.1 and 6.3 minutes, respectively. oup.com

For the 4,5-dihydro-2-phenyl-1H-imidazole (2-phenyl-2-imidazoline) component, GC analysis is more direct. However, derivatization can also be employed for certain applications, such as the analysis of imidazole-like compounds in complex matrices. gdut.edu.cn The purity of 2-phenyl-2-imidazoline (B1199978) can be assessed by GC, with some commercial grades specifying a purity of >98.0% by GC analysis. vwr.com

When analyzing the compound this compound, a derivatization step would be essential to volatilize the trimellitic acid portion. The resulting chromatogram would be expected to show peaks corresponding to the derivatized trimellitic acid and the 2-phenyl-2-imidazoline, allowing for their simultaneous determination.

Table 1: GC Parameters for Analysis of Trimellitic Acid Derivatives

Parameter Value Reference
Column 5% SP-2100 nih.gov
Injector Temperature 315 °C cdc.gov
Detector Temperature 325 °C (FID) cdc.gov
Column Temperature Program 250 °C for 2 min, then 16 °C/min to 310 °C, hold for 4 min cdc.gov
Derivatizing Agent Diazomethane or BF3/Methanol oup.comcdc.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced selectivity and sensitivity, enabling both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like the components of this compound.

Benzene-1,2,4-tricarboxylic acid: This component can be analyzed by reversed-phase HPLC, often using ion-pair chromatography to improve retention and peak shape. tandfonline.com Coupling this with mass spectrometry (LC-MS) allows for sensitive detection and confirmation of the molecular weight. LC-MS/MS can provide further structural information through fragmentation patterns. nih.gov

4,5-dihydro-2-phenyl-1H-imidazole: This component is also amenable to LC-MS analysis. nih.govmassbank.euresearchgate.net Data from LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry is available, showing a precursor ion [M+H]+ at m/z 147.0917. nih.gov

For the analysis of this compound, LC-MS would be a powerful tool, allowing for the separation of the two components and their simultaneous detection and quantification without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of MS.

Benzene-1,2,4-tricarboxylic acid: Following derivatization (e.g., methylation), GC-MS can be used to confirm the identity of the trimellitic acid methyl ester. oup.comnih.gov The mass spectrum of the trimethyl ester of trimellitic acid shows a molecular ion at m/z 252. oup.com NIST libraries contain GC-MS data for trimellitic acid, with a top peak at m/z 148. nih.gov

4,5-dihydro-2-phenyl-1H-imidazole: GC-MS is a standard technique for the analysis of this and related imidazole (B134444) compounds. gdut.edu.cnnih.govnih.govresearchgate.net The mass spectrum of 2-phenyl-2-imidazoline typically shows a top peak at m/z 117 and a molecular ion peak at m/z 146. nih.gov

When analyzing the derivatized compound of this compound, GC-MS would provide definitive identification of both components based on their characteristic mass spectra.

Table 2: Mass Spectrometry Data for the Components of this compound

Component Technique Key m/z values Reference
Benzene-1,2,4-tricarboxylic acid (as trimethyl ester) GC-MS 252 (M+), loss of 31 (OCH3) oup.com
Benzene-1,2,4-tricarboxylic acid GC-MS 148, 120, 149 nih.gov
4,5-dihydro-2-phenyl-1H-imidazole GC-MS 117, 146 (M+), 145 nih.gov
4,5-dihydro-2-phenyl-1H-imidazole LC-MS 147.0917 ([M+H]+) nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is an essential technique for the analysis of crystalline solids, providing information about the crystal structure, phase purity, and atomic arrangement.

Research Findings:

Benzene-1,2,4-tricarboxylic acid: The crystal structure of trimellitic acid has been determined using X-ray diffraction, providing detailed information about its solid-state conformation. oup.com X-ray diffraction is also used to characterize polymers and metal-organic frameworks (MOFs) that incorporate trimellitic acid. researcher.lifefrontiersin.orgebi.ac.ukresearchgate.netresearchgate.net

4,5-dihydro-2-phenyl-1H-imidazole: The crystal structure of 2-phenyl-2-imidazoline has been reported, with data available in the Cambridge Structural Database. nih.gov It is known to be involved in hydrogen bonding, which can lead to the formation of supramolecular structures. researchgate.net

For the compound this compound, which is a crystalline salt, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure, including the bond lengths, bond angles, and the nature of the interactions (e.g., hydrogen bonding) between the trimellitic acid and 2-phenyl-2-imidazoline moieties. Powder X-ray diffraction (PXRD) would be used to assess the phase purity of a bulk sample.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are invaluable for determining the thermal stability, melting point, and other thermodynamic properties of a compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and decomposition temperatures.

Benzene-1,2,4-tricarboxylic acid: TGA has been used to study the thermal stability of trimellitic acid and its derivatives. researcher.lifefrontiersin.orgebi.ac.uknih.govacs.org It can also be used to confirm the absence of moisture in a sample before other analyses. nih.govacs.org

4,5-dihydro-2-phenyl-1H-imidazole: The thermal stability of 2-phenyl-2-imidazoline has been investigated using TGA, for example, in the context of its use as a latent curing agent in microcapsules. researchgate.net

For this compound, TGA would provide information on its decomposition pattern, which may occur in one or multiple steps corresponding to the loss of the different components or functional groups.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions.

Benzene-1,2,4-tricarboxylic acid: DSC has been extensively used to determine the thermochemical properties of trimellitic acid, including its enthalpy of fusion and vaporization. researchgate.netnih.govacs.orgacs.orgnih.gov The melting temperature of trimellitic acid has been reported to be around 507.0 K (233.85 °C). nih.govacs.org

4,5-dihydro-2-phenyl-1H-imidazole: While less documented for this specific compound, DSC is a standard technique for characterizing the thermal behavior of organic molecules.

For the compound this compound, DSC would be used to determine its melting point, which is a key indicator of purity. The enthalpy of fusion could also be determined from the DSC thermogram. The melting point of 2-phenyl-2-imidazoline is reported to be in the range of 99-104 °C. fishersci.pt The melting behavior of the 1:1 compound would be distinct from its individual components.

Table 3: Thermal Properties of the Components of this compound

Component Technique Observed Property Value Reference
Benzene-1,2,4-tricarboxylic acid DSC Melting Temperature ~234 °C (507 K) nih.govacs.org
Benzene-1,2,4-tricarboxylic acid TGA/DSC Enthalpy of Fusion 56.6 ± 1.6 kJ/mol nih.govacs.org
4,5-dihydro-2-phenyl-1H-imidazole - Melting Point 99-104 °C fishersci.pt

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)

No specific studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and bonding of Benzene-1,2,4-tricarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:1) were identified in the public domain. Such calculations would be invaluable for elucidating the nature of the ionic and non-covalent interactions between the trimellitic acid and the phenylimidazoline moieties. Key parameters that could be determined include orbital energies, charge distribution, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

Prediction of Reaction Pathways and Transition States

There is no available research on the prediction of reaction pathways or the characterization of transition states involving this specific compound. Theoretical studies in this area would be essential for understanding its synthesis, degradation, and potential reactivity with other chemical species. By mapping the potential energy surface, computational chemists can identify the most likely mechanisms for its formation and decomposition, providing insights that are complementary to experimental studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions.

Simulation of Intermolecular Interactions and Aggregation

While the compound itself is a result of intermolecular interactions, no simulation studies have been published that investigate its further aggregation or its interactions with other molecules, such as solvents or biological macromolecules. Understanding these interactions is key to predicting its behavior in solution and its potential applications in materials science or pharmacology.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics and QSAR/QSPR modeling are powerful tools for predicting the properties and activities of chemical compounds based on their structure. However, no specific QSAR or QSPR models have been developed for or applied to Benzene-1,2,4-tricarboxylic acid, compound with 4,5-dihydro-2-phenyl-1H-imidazole (1:1). The development of such models would require a dataset of structurally related compounds with measured activities or properties, which does not appear to be available for this specific chemical.

Crystal Structure Prediction and Polymorphism Studies

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 259-222-3 is identified as 2-chloro-N-(4-methylphenyl)propanamide. nih.govnih.govuni.lu Theoretical and computational studies, particularly those focused on its crystal structure and potential polymorphism, are crucial for understanding its solid-state properties.

Research into the crystal structure of 2-chloro-N-(p-tolyl)propanamide has been conducted using single-crystal X-ray diffraction. nih.govnih.gov These studies provide a foundational understanding of the molecular arrangement in the solid state. Two independent samples of the compound were analyzed, one using Copper (Cu) Kα radiation and the other using Molybdenum (Mo) Kα radiation, as part of a continuous crystallization study. nih.govnih.gov

The compound crystallizes in the orthorhombic space group Pbca with one molecule in the asymmetric unit. nih.govresearchgate.net A notable feature of the crystal structure is the presence of disorder in the positions of the chlorine atom and the terminal methyl group. nih.govnih.gov The major disorder component had occupancies of 0.783 (2) in the sample analyzed with Cu Kα radiation and 0.768 (2) in the sample analyzed with Mo Kα radiation. nih.govnih.gov

The molecular conformation is characterized by a twisted orientation between the aryl ring and the amide backbone plane. nih.govresearchgate.net The torsion angle defined by C1—C7—N8—C9 was found to be 45.3 (2)° and 45.6 (2)° in the two measurements. nih.govresearchgate.net In contrast, the acetamide (B32628) moiety is nearly planar.

The crystal packing is primarily dictated by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds form chains along the a-axis of the crystal lattice. nih.govnih.govresearchgate.net These chains are further organized into parallel stacks, which are stabilized by weaker interactions, including C—H⋯O interactions, C—Cl⋯O=C halogen bonding, and C—H⋯π interactions. nih.govnih.gov

While extensive studies on polymorphism of 2-chloro-N-(4-methylphenyl)propanamide are not widely reported in the provided literature, the detailed crystallographic analysis of two separate samples under different conditions suggests a stable crystalline form under the studied conditions. The consistency in the determined crystal system and space group across both samples provides a strong indication of a single polymorphic form being produced during the continuous crystallization process. nih.govnih.gov Further computational studies could, in theory, predict other potential polymorphic forms that may be accessible under different crystallization conditions.

Table 1: Crystallographic Data for 2-chloro-N-(4-methylphenyl)propanamide

Parameter Value (from Cu Kα radiation) Unit
Crystal System Orthorhombic -
Space Group Pbca -
a 9.5119(3) Å
b 9.6885(4) Å
c 21.8439(8) Å
Volume 2013.05(13) ų
Z 8 -
Density (calculated) 1.304 Mg m⁻³
Temperature 100 K

Data sourced from references researchgate.net.

Table 2: Selected Bond Lengths and Torsion Angles for 2-chloro-N-(4-methylphenyl)propanamide

Measurement Sample 1a (Cu Kα) Sample 1b (Mo Kα) Unit
Bond Lengths
N—C 1.3448 (19) 1.344 (2) Å
C=O 1.2233 (18) 1.2245 (19) Å
Torsion Angles
C—N—C—C (acetamide moiety) 179.00 (13) 178.97 (14) °
C1—C7—N8—C9 45.3 (2) 45.6 (2) °

Data sourced from references nih.govnih.gov.

Environmental Fate and Transformation Pathways

Degradation Mechanisms in Environmental Matrices

Fipronil degrades in the environment through various abiotic and biotic processes, leading to the formation of several metabolites. The primary degradation products include fipronil-desulfinyl from photolysis, fipronil-sulfide (B195288) from reduction, fipronil-sulfone from oxidation, and fipronil-amide from hydrolysis. nih.govresearchgate.net These metabolites can sometimes be more persistent and toxic than the parent compound. researchgate.net

Photodegradation is a major pathway for the breakdown of Fipronil, particularly in aquatic environments. epa.gov When exposed to UV light in water, Fipronil degrades rapidly, with a reported half-life ranging from 3.63 to 12 hours. epa.govorst.edu The primary photoproduct formed in this process is fipronil-desulfinyl (MB 46513). orst.eduasianpubs.org Other photoproducts that have been identified include 5-amino-3-cyano-l-(2,6-dichloro-4-trifluoro methyl phenyl) pyrazole-4-sulfonic acid (RPA 104615). epa.gov The presence of substances like humic acid or hydrogen peroxide can act as photosensitizers, increasing the rate of photodegradation. asianpubs.org

In contrast, photodegradation on soil surfaces is a much slower process, with a reported half-life of 34 to 149 days. epa.govorst.edu This suggests that soil particles may shield the compound from light, reducing the effectiveness of this degradation pathway in the terrestrial environment. orst.edu While volatilization of Fipronil itself is low, some studies suggest it may contribute to its dissipation from flooded fields. ucdavis.edu

Table 1: Photodegradation Half-life of Fipronil

Environment Half-life Reference
Water (UV light) 3.63 - 12 hours epa.govorst.edu
Water (with H₂O₂) 0.874 - 4.51 hours oup.comnih.gov

Fipronil is stable to hydrolysis in acidic (pH 5) and neutral (pH 7) conditions, with a half-life greater than 30 days. epa.govepa.gov However, it undergoes slow hydrolysis under alkaline conditions (pH 9), with a half-life of approximately 28 days. epa.govepa.gov The rate of hydrolysis increases with increasing pH. acs.org The primary hydrolysis degradation product is fipronil-amide (RPA 200766). epa.govorst.edu This process involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile group of the Fipronil molecule. acs.org

Microbial degradation is a slow but significant process in the breakdown of Fipronil in both terrestrial and aquatic systems. epa.gov In aerobic soils, Fipronil is moderately persistent, with a half-life ranging from 122 to 300 days. epa.govorst.edu The major degradation products under aerobic conditions are fipronil-sulfone (MB 46136) and fipronil-amide (RPA 200766). epa.govepa.gov

Under anaerobic conditions, such as in flooded sediments, the degradation is faster, with half-lives reported to be between 4.6 and 18.5 days. acs.org The primary metabolite formed under these reducing conditions is fipronil-sulfide (MB 45950). acs.orgembrapa.br

Several bacterial and fungal species have been identified as capable of degrading Fipronil. These include species from the genera Acinetobacter, Bacillus, Pseudomonas, Streptomyces, and Rhodococcus. nih.govmdpi.com For instance, Pseudomonas sp. and Rhodococcus sp. have shown high efficiency in degrading Fipronil. nih.gov Studies have also demonstrated the degradation potential of Enterobacter chengduensis, which can metabolize Fipronil and its sulfone and sulfide (B99878) metabolites. dntb.gov.ua

Table 2: Biodegradation of Fipronil by Microbial Species

Microbial Species Degradation Efficiency Reference
Pseudomonas sp. 85.97% of 100 mg/L nih.gov
Rhodococcus sp. 83.64% of 100 mg/L nih.gov
Enterobacter chengduensis 96% (Fipronil), 92% (Fipronil-sulfone), 79% (Fipronil-sulfide) in 14 days dntb.gov.ua
Stenotrophomonas acidaminiphila 86.14% of 25 mg/L in 14 days nih.gov
Bacillus megaterium 94% of 600 mg/L nih.gov

Environmental Transport and Distribution Modeling

The movement and distribution of Fipronil in the environment are largely influenced by its sorption to soil and sediment, as well as its potential for volatilization.

Fipronil generally exhibits a moderate to high affinity for sorption to soil organic carbon. epa.gov This binding limits its mobility and potential to leach into groundwater or enter surface waters. epa.govepa.gov The organic carbon partition coefficient (Koc) for Fipronil has been reported to range from 427 to 1248 mL/g. orst.eduepa.gov The adsorption tends to be higher in soils with greater clay and organic matter content. ekb.eg

However, the sorption process is not completely reversible, meaning that some of the bound Fipronil may not be easily released back into the soil solution. epa.gov The degradation products of Fipronil, such as fipronil-sulfide and fipronil-desulfinyl, also have a moderate to high sorption affinity, with Koc values ranging from 1150 to over 6700 mL/g, which further restricts their movement. epa.govepa.gov Despite this, in soils with low organic matter and coarse texture, there is a potential for Fipronil and its residues to be more mobile. epa.gov

Table 3: Soil Sorption Coefficients for Fipronil and its Degradates

Compound Freundlich Adsorption Coefficient (Kf) Organic Carbon Partition Coefficient (Koc) (mL/g) Reference
Fipronil 4.19 - 20.69 mL/g 427 - 1248 epa.gov
Fipronil-sulfide (MB 45950) - 1619 - 3521 epa.gov
Fipronil-desulfinyl (MB 46513) 4.3 - 69.3 mL/g 1150 - 1498 epa.gov

Fipronil has a low vapor pressure (3.7 x 10⁻⁴ mPa at 25°C) and is generally considered to have low volatility. orst.edu Photodegradation studies in soil have shown no evidence of volatility for Fipronil or its metabolites. orst.edu However, some research suggests that volatilization from water surfaces, particularly in flooded environments like rice paddies, could be a significant dissipation pathway, contrary to what would be predicted by its Henry's Law Constant. ucdavis.eduoup.com The photoproduct, fipronil-desulfinyl, is reported to be nonvolatile from water. oup.comnih.gov

Identification and Characterization of Environmental Transformation Products

The herbicide Metazachlor (B166288) (Einecs 266-583-0), a chloroacetamide, undergoes significant transformation in the environment through various biotic and abiotic processes. nih.gov Research has identified a considerable number of transformation products (TPs) formed primarily through microbial activity in soil and water, as well as through photodegradation and hydrolysis. apvma.gov.aucambridge.orgd-nb.info The primary pathways involve the substitution of the chlorine atom, oxidation, and cleavage of the molecule. apvma.gov.au

In soil and aquatic environments, microbial degradation is a key process. d-nb.info The initial steps often involve the displacement of the chlorine atom by glutathione (B108866), which is then followed by further degradation of the glutathione conjugate. apvma.gov.au This leads to the formation of major metabolites such as metazachlor ethane (B1197151) sulfonic acid (ESA) and metazachlor oxanilic acid (OA), which are frequently detected in environmental water samples. d-nb.inforesearchgate.net Studies have shown that these TPs can be more mobile and persistent than the parent compound, leading to their widespread presence in tile drainage, streams, and shallow groundwater. d-nb.info

Soil degradation studies have identified several key transformation products. These include 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide, formed by dechlorination, and 2-chloro-N-(2,6-dimethylphenyl)-acetamide. cambridge.org Under sunlight conditions, metazachlor oxalic acid has been identified as a major degradation product in soil. tandfonline.com

In addition to microbial action, abiotic processes contribute to metazachlor's transformation. While stable to hydrolysis under neutral pH conditions, degradation can occur under more extreme pHs. smolecule.comfao.orgherts.ac.uk Photolysis is generally not considered a primary degradation route on soil or in water, but it can contribute to transformation. apvma.gov.aurivm.nl For example, under chlorine dioxide treatment in water, metazachlor has been shown to decompose into 2-hydroxyacetamide (B1193895) and 1H-pyrazole-1-carboxylic acid. researchgate.net Ozonolysis in both atmospheric and aqueous phases also leads to degradation, with different dominant reaction mechanisms in each phase. nih.gov

A multitude of other metabolites, often designated by codes such as "BH" or "479M", have been identified in various studies, highlighting the complex degradation pathway of metazachlor. nih.govapvma.gov.auechemi.com For instance, metabolites like 479M04, 479M08, and 479M16 are monitored in agricultural crops. researchgate.netresearchgate.net The common moiety for many of these metabolites is 2,6-dimethylaniline. apvma.gov.au

The table below summarizes some of the identified environmental transformation products of Metazachlor.

Transformation Product NameAbbreviation / CodeFormation Pathway / MediumReference
Metazachlor oxanilic acidOA / Metazachlor OA / 479M04Soil, Water d-nb.infotandfonline.comsigmaaldrich.com
Metazachlor ethane sulfonic acidESA / Metazachlor ESASoil, Water d-nb.infonih.gov
2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamideCompound 2Soil cambridge.org
2-chloro-N-(2,6-dimethylphenyl)-acetamideCompound 3Soil cambridge.org
Metazachlor acidBH479-4Environment nih.govechemi.com
4,4′-methylenebis-(2,6-dimethylbenzenamine)Compound 4Soil cambridge.org
2-hydroxyacetamide-Water (Chlorine Dioxide Treatment) researchgate.net
1H-pyrazole-1-carboxylic acid-Water (Chlorine Dioxide Treatment) researchgate.net
Metazachlor glutathione conjugateBAS 479 GSH / 479M22Biotransformation nih.govapvma.gov.auechemi.com
Metazachlor metabolite479M08Agricultural Crops apvma.gov.auresearchgate.netresearchgate.net
Metazachlor metabolite479M16Agricultural Crops apvma.gov.auresearchgate.netresearchgate.nethpc-standards.com
Metazachlor metaboliteBH479-11Environment nih.govechemi.comnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of complex triazine-based molecules is an active area of research, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional synthetic routes often require harsh reaction conditions and the use of hazardous solvents. Future research is geared towards overcoming these limitations.

Detailed Research Findings:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times for the synthesis of triazine derivatives, often leading to higher yields and cleaner reactions.

Catalytic Methods: The development of novel catalysts, including solid acid catalysts and reusable organocatalysts, is a key area of focus. These catalysts can improve the selectivity of reactions and are more environmentally benign. ossila.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This is a promising avenue for the industrial production of functional triazine compounds.

Development of Advanced Functional Materials Based on the Compound

The rigid, nitrogen-rich core of the triazine ring, combined with the potential for extensive functionalization, makes these compounds exceptional building blocks for a new generation of advanced materials.

Detailed Research Findings:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are being extensively investigated as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies and excellent thermal and morphological stability. ossila.com For instance, 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine is a known bipolar host material for PhOLEDs. ossila.com

Porous Organic Polymers (POPs): The planar and symmetric nature of the triazine core allows for its use as a node in the construction of microporous organic polymers. These materials exhibit high surface areas and are being explored for applications in gas storage (e.g., hydrogen and carbon dioxide) and separation.

Sensors: Functionalized triazines can be designed to selectively bind with specific ions or molecules. This interaction can lead to a change in the compound's photophysical properties, forming the basis for highly sensitive and selective chemical sensors.

Elucidation of Complex Molecular Systems and Their Assembly

A fundamental understanding of how individual triazine molecules interact and organize into larger, functional systems is paramount for the rational design of new materials.

Detailed Research Findings:

Supramolecular Self-Assembly: The triazine core can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. Researchers are actively studying how to control these interactions to guide the self-assembly of triazine derivatives into well-defined nanostructures, such as nanofibers, nanosheets, and vesicles.

Crystal Engineering: By systematically modifying the peripheral substituents on the triazine ring, it is possible to fine-tune the crystal packing and solid-state properties of these materials. This is particularly relevant for optimizing the performance of triazine-based materials in electronic and photonic applications.

Integration with Principles of Green Chemistry and Sustainable Chemical Processes

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. Research on complex triazine compounds is reflecting this trend.

Detailed Research Findings:

Atom Economy: Synthetic strategies are being developed to maximize the incorporation of atoms from the reactants into the final product, thereby reducing waste.

Use of Renewable Feedstocks: While still a nascent area for complex triazines, efforts are being made to derive starting materials from renewable biomass sources rather than petrochemicals.

Design for Degradation: A long-term goal is to design functional triazine-based materials that can be readily degraded into non-toxic components at the end of their lifecycle, contributing to a circular economy.

Role in Interdisciplinary Research Beyond Traditional Chemical Domains

The unique electronic and structural properties of complex triazine derivatives are paving the way for their use in a variety of fields beyond traditional chemistry.

Detailed Research Findings:

Biotechnology and Medicine: Triazine scaffolds are being explored for their potential in drug delivery systems and as imaging agents. The ability to functionalize the triazine core allows for the attachment of biomolecules to create targeted therapeutic or diagnostic agents. sigmaaldrich.com

Information Storage: The bistable electronic states of certain triazine-based molecules make them potential candidates for molecular switches and components in next-generation information storage devices.

Photocatalysis: Triazine-based carbon nitrides, which are polymeric materials derived from triazine precursors, have shown significant promise as metal-free photocatalysts for applications such as water splitting and carbon dioxide reduction.

Q & A

Q. How can interdisciplinary teams collaboratively address gaps in the mechanistic understanding of this compound’s biological interactions?

  • Methodological Answer : Establish shared protocols for data interoperability (e.g., standardized units, metadata templates). Use platforms like GitLab for version-controlled collaboration. Integrate multi-omics data (e.g., transcriptomics, metabolomics) with cheminformatics tools to map interaction networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.